

Cross-referencing Armstrong acid spectral data (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: *Armstrong acid*

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A Comparative Guide to the Spectral Properties of Armstrong's Acid and Related Aromatic Acids

For researchers and professionals in drug development and chemical analysis, a thorough understanding of the spectral characteristics of acidic compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectral data for Armstrong's acid (naphthalene-1,5-disulfonic acid) alongside two common aromatic acids: benzoic acid and benzenesulfonic acid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is supported by detailed experimental protocols.

Introduction to the Compared Acids

Armstrong's acid, also known as naphthalene-1,5-disulfonic acid, is a fluorescent organic compound that is a strong acid.^{[1][2]} It is often used in the synthesis of dyes and as a counterion for basic drug compounds.^[1] Benzoic acid is a simple aromatic carboxylic acid widely used as a food preservative and a precursor in the synthesis of many organic substances. Benzenesulfonic acid is a strong organic acid used as a catalyst and an intermediate in the production of detergents and pharmaceuticals.^[3]

Comparison of Spectral Data

The following tables summarize the key spectral data for Armstrong's acid, benzoic acid, and benzenesulfonic acid.

¹H NMR Spectral Data

Compound	Chemical Shift (δ, ppm)	Multiplicity	Assignment
Armstrong's Acid (Disodium Salt, in DMSO-d ₆)	8.89	d	H-4, H-8
7.98	d	H-2, H-6	
7.46	t	H-3, H-7	
Benzoic Acid (in CDCl ₃)[4]	11.67	s	-COOH
8.20	d	H-2, H-6 (ortho)	
7.68	t	H-4 (para)	
7.53	t	H-3, H-5 (meta)	
Benzenesulfonic Acid	7.8	m	Aromatic
7.4	m	Aromatic	

¹³C NMR Spectral Data

Compound	Chemical Shift (δ , ppm)	Assignment
Armstrong's Acid (Dianion)[5]	143.9	C-1, C-5
130.9	C-4a, C-8a	
128.8	C-4, C-8	
125.1	C-2, C-6	
124.3	C-3, C-7	
Benzoic Acid (in CDCl ₃)[6][7]	172.6	-COOH
133.9	C-4 (para)	
130.3	C-2, C-6 (ortho)	
129.4	C-1	
128.5	C-3, C-5 (meta)	
Benzenesulfonic Acid[8]	147.5	C-1
132.5	C-4 (para)	
129.0	C-3, C-5 (meta)	
126.0	C-2, C-6 (ortho)	

IR Spectral Data

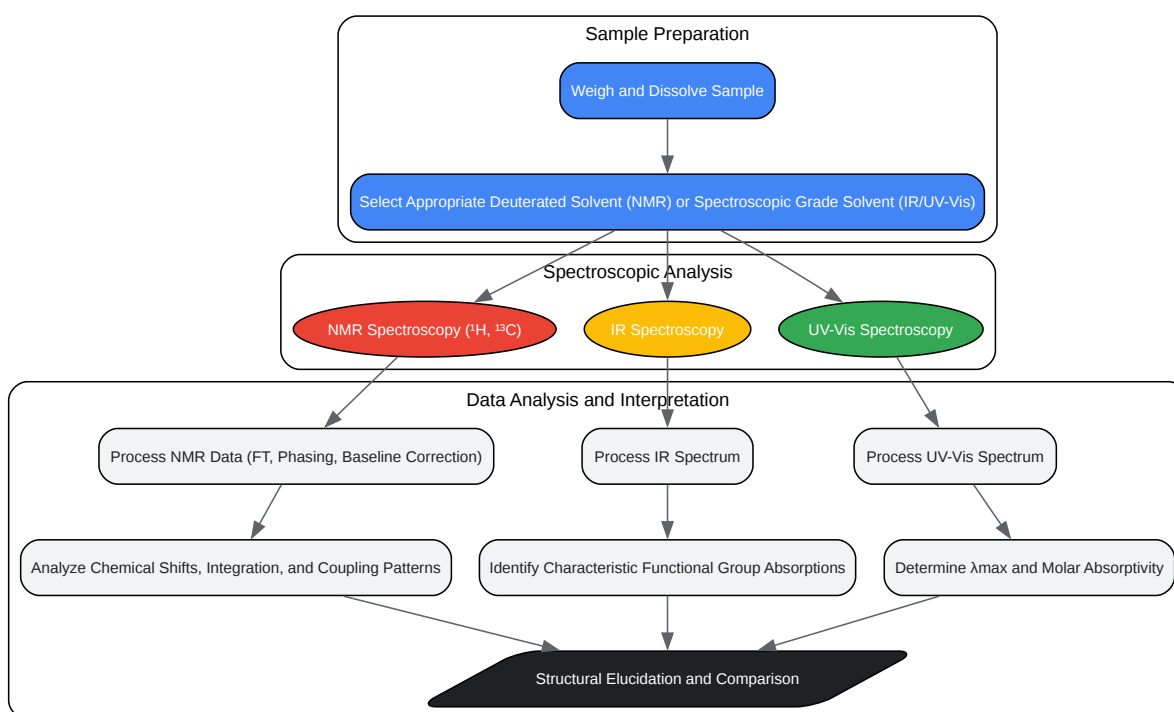
Compound	Wavenumber (cm ⁻¹)	Assignment
Armstrong's Acid	3400-2800 (broad)	O-H stretch (hydrogen-bonded)
~1200, ~1030	S=O stretch	
~1600	Aromatic C=C stretch	
Benzoic Acid[9][10]	3300-2500 (very broad)	O-H stretch (carboxylic acid dimer)
1700-1680	C=O stretch	
1600, 1500	Aromatic C=C stretch	
1320-1210	C-O stretch	
960-900	O-H bend (out-of-plane)	
Benzenesulfonic Acid[11]	3400-2800 (broad)	O-H stretch (hydrogen-bonded)
~1230, ~1040	S=O stretch	
~1180, ~1130	S-O stretch	
~1010	In-plane C-H bend	
~750	Out-of-plane C-H bend	

UV-Vis Spectral Data

Compound	λ_{max} (nm)	Solvent
Armstrong's Acid (Disulfonate) [12]	~230, ~290, ~330	Not specified
Benzoic Acid[13][14]	194, 230, 274	Acidic mobile phase
227	Methanol[15]	
Benzenesulfonic Acid[16]	219, 253, 259, 263, 270	Ethyl Alcohol

Experimental Workflows and Methodologies

The following diagram illustrates a generalized workflow for the spectral analysis of an organic acid.



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Caption: Generalized workflow for the spectral analysis of an organic acid.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-20 mg of the sample for ^1H NMR and 20-50 mg for ^{13}C NMR.^[17] Dissolve the sample in an appropriate volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , D_2O) in a 5 mm NMR tube.^[17]
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard pulse-acquire sequence.
 - Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio ($\text{S/N} > 250$ for quantitative analysis).^[16]
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).^[4]

2. Infrared (IR) Spectroscopy

- **Sample Preparation:**

- Solid Samples (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[\[10\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.
 - The data is typically collected over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., water, ethanol, acetonitrile).[\[18\]](#) The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU. Prepare a blank solution containing only the solvent.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the blank solution and place it in the reference beam path.
 - Fill a matched quartz cuvette with the sample solution and place it in the sample beam path.
 - Scan a range of wavelengths (e.g., 190-400 nm) to obtain the absorption spectrum.[\[13\]](#)

- Data Processing: The spectrum is typically plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.[13]

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